molecular formula C6H11NO B2818640 1-Methoxypent-4-yn-2-amine CAS No. 1247755-05-0

1-Methoxypent-4-yn-2-amine

Cat. No.: B2818640
CAS No.: 1247755-05-0
M. Wt: 113.16
InChI Key: OTXCLTFNOJGVBN-UHFFFAOYSA-N
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Description

1-Methoxypent-4-yn-2-amine (C₆H₁₁NO, MW 113.16 g/mol) is an aliphatic amine featuring a methoxy group at position 1, an amine at position 2, and a terminal alkyne at position 4 of a pentane backbone. The compound is commercially available for research purposes .

Properties

IUPAC Name

1-methoxypent-4-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-6(7)5-8-2/h1,6H,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXCLTFNOJGVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methoxypent-4-yn-2-amine typically involves the reaction of 4-pentyn-2-amine with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxypent-4-yn-2-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Reactions

1-Methoxypent-4-yn-2-amine features a methoxy group and a terminal alkyne, which contribute to its reactivity. The compound undergoes various chemical reactions, including:

  • Oxidation : It can be oxidized to form different products depending on the reagents used.
  • Reduction : The triple bond in the alkyne can be reduced to a double or single bond.
  • Substitution : The amine group can participate in substitution reactions, allowing for the introduction of other functional groups.

These reactions make it a valuable building block in organic synthesis.

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modify biochemical processes makes it a useful tool for investigating cellular mechanisms and drug interactions.

Medicine

Research into the pharmaceutical applications of this compound has revealed its potential in drug development. Studies focus on its efficacy in treating various diseases, including cancer and metabolic disorders. The compound's interaction with specific molecular targets may lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound is employed in producing specialty chemicals and materials. Its versatility allows for use in creating products with specific properties tailored to various industrial needs.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of new anticancer agents using this compound as a precursor. Researchers modified the compound to enhance its cytotoxicity against cancer cell lines. The results demonstrated significant promise for developing effective cancer therapies based on this compound.

Case Study 2: Enzyme Interaction Studies

Another research project investigated the interactions between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could act as an inhibitor or activator, providing insights into its potential therapeutic roles.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisEnables novel synthetic pathways
BiologyEnzyme interaction studiesInfluences metabolic pathways
MedicineDrug developmentPotential anticancer properties
IndustrySpecialty chemicals productionVersatile applications

Mechanism of Action

The mechanism of action of 1-Methoxypent-4-yn-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Features
1-Methoxypent-4-yn-2-amine C₆H₁₁NO 113.16 Methoxy, amine, terminal alkyne Aliphatic, triple bond
N-Benzylpent-4-yn-1-amine C₁₂H₁₅N 173.26 Benzyl, amine, terminal alkyne Aromatic substitution
1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 Aromatic methoxy, amine Phenethylamine derivative
(4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine C₁₂H₂₁NOS 227.37 Methoxy, thiophene, branched Heterocyclic, steric bulk
Key Observations:
  • Alkyne vs. Aromatic Substitution : The terminal alkyne in this compound distinguishes it from aromatic analogs like 1-(4-methoxyphenyl)propan-2-amine (4-methoxyamphetamine), which features a methoxy group on a benzene ring . The alkyne enhances reactivity toward cycloaddition reactions, whereas aromatic methoxy groups direct electrophilic substitution.
Key Observations:
  • Reduction vs. Alkylation : 1-(4-Methoxyphenyl)propan-2-amine is synthesized via ketone reduction , contrasting with alkylation strategies used for branched analogs .
Key Observations:
  • Pharmacological vs. Material Science Uses : Aromatic methoxy amines like 1-(4-methoxyphenyl)propan-2-amine exhibit CNS activity , whereas this compound’s alkyne may prioritize it for bioconjugation or polymer crosslinking .
  • Heterocyclic Influence : Thiophene-containing amines (e.g., ) could serve as ligands in catalysis due to electron-rich sulfur atoms.

Biological Activity

Overview

1-Methoxypent-4-yn-2-amine (C6H11NO) is an organic compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research. This compound features a methoxy group and an amine functional group, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula: C6H11NO
  • Molecular Weight: 113.16 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COCCC(C#C)N

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The methoxy and amine groups facilitate hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and influence cellular processes. The compound's triple bond in the pentynyl chain also allows for further chemical modifications that can enhance its biological properties.

Biological Activity

Research indicates that this compound can exhibit several biological activities, including:

1. Enzyme Interactions:

  • The compound has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways. This is particularly relevant in drug development where enzyme modulation can lead to therapeutic effects .

2. Antimicrobial Properties:

3. Cytotoxicity:

  • Some derivatives of alkynes have shown cytotoxic effects against cancer cell lines. Research into the cytotoxicity of this compound could provide insights into its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the synthesis and applications of this compound:

  • Synthesis and Characterization:
    • The compound is synthesized through the reaction of 4-pentyn-2-amine with methanol under controlled conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound .
  • Biological Assays:
    • In vitro assays have been conducted to evaluate the enzyme inhibition potential of this compound. Results indicate varying degrees of inhibition against target enzymes, suggesting a promising avenue for further research in drug development .
  • Comparative Studies:
    • Comparative studies with similar compounds like 5-Methoxypent-1-yn-3-amine highlight differences in biological activity due to structural variations, emphasizing the importance of functional group positioning in determining biological effects .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways
Antimicrobial EffectsPotential antimicrobial properties
CytotoxicityPossible cytotoxic effects on cancer cell lines

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